molecular formula C15H20BrN3O3 B2531884 Tert-butyl 3-[(6-bromopyridine-3-carbonyl)amino]pyrrolidine-1-carboxylate CAS No. 2378503-66-1

Tert-butyl 3-[(6-bromopyridine-3-carbonyl)amino]pyrrolidine-1-carboxylate

Cat. No. B2531884
CAS RN: 2378503-66-1
M. Wt: 370.247
InChI Key: YPQJWXVCVUCUCV-UHFFFAOYSA-N
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Description

The compound "Tert-butyl 3-[(6-bromopyridine-3-carbonyl)amino]pyrrolidine-1-carboxylate" is a derivative of pyrrolidine, which is a five-membered lactam (a cyclic amide). It contains several functional groups, including an ester (tert-butyl carboxylate), an amide (pyrrolidine carboxamide), and a bromopyridine moiety. This compound is of interest due to its potential as a building block in pharmaceuticals and its relevance in various chemical reactions and syntheses.

Synthesis Analysis

The synthesis of related pyrrolidine derivatives has been reported in several studies. For instance, a one-step continuous flow synthesis of pyrrole-3-carboxylic acids from tert-butyl acetoacetates, amines, and 2-bromoketones has been described, which could be related to the synthesis of the compound . Another study reports the asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines, which could provide insights into the chiral synthesis of similar compounds . Additionally, the synthesis of tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates has been reported, demonstrating the versatility of pyrrolidine derivatives in synthesizing complex molecules like Tyk2 inhibitors .

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives can be complex, with the potential for chirality and multiple substituents affecting the overall shape and properties of the molecule. X-ray crystallography and DFT analyses have been used to characterize the structure of similar compounds, such as 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate . These studies provide valuable information on the conformation and electronic structure of pyrrolidine derivatives.

Chemical Reactions Analysis

Pyrrolidine derivatives can participate in various chemical reactions. For example, the tert-butyl ester of 3-methoxy-2-pyrrole carboxylic acid reacts with singlet oxygen to yield 5-substituted pyrroles, which are precursors to compounds like prodigiosin . Electrocatalytic carboxylation reactions have also been explored, as seen in the synthesis of 6-aminonicotinic acid from 2-amino-5-bromopyridine . These reactions highlight the reactivity of pyrrolidine derivatives and their potential for creating diverse chemical structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives are influenced by their functional groups and molecular structure. The tert-butyl group can impart steric bulk, affecting the compound's reactivity and solubility. The presence of the bromopyridine moiety can introduce additional reactivity, particularly in cross-coupling reactions. Spectroscopic methods such as NMR and IR are commonly used to characterize these compounds and provide information on their purity and identity . Thermal and crystallographic analyses can also shed light on the stability and solid-state properties of these molecules .

Scientific Research Applications

Synthesis and Characterization

  • Tert-butyl 3-[(6-bromopyridine-3-carbonyl)amino]pyrrolidine-1-carboxylate is used in the synthesis of complex organic compounds. In a study by Qiu, Wang, & Zhu (2017), it was involved in a palladium-catalyzed reaction to produce polysubstituted aminopyrroles and 1,4-dihydro-6H-furo[3,4-b]pyrrol-6-imines.
  • Another research by Çolak et al. (2021) highlights its role in synthesizing Schiff base compounds, which were characterized using various spectroscopic methods and X-ray crystallography.

Catalysis in Organic Synthesis

  • This compound is instrumental in catalytic processes. For instance, Wustrow & Wise (1991) described its use in palladium-catalyzed coupling reactions with arylboronic acids, leading to the production of tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates.

Synthesis of Bioactive Molecules

  • The compound finds application in the synthesis of bioactive molecules, such as in the work of Herath & Cosford (2010), where it was used in a one-step synthesis of pyrrole-3-carboxylic acids, important in the creation of CB1 inverse agonists.

Role in Pharmaceutical Chemistry

  • In pharmaceutical chemistry, it is used in the synthesis of various drug-like molecules. Di Cesare et al. (1992) reported its use in creating chiral aminopyrrolidine substituents for antimicrobial activity studies.

properties

IUPAC Name

tert-butyl 3-[(6-bromopyridine-3-carbonyl)amino]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrN3O3/c1-15(2,3)22-14(21)19-7-6-11(9-19)18-13(20)10-4-5-12(16)17-8-10/h4-5,8,11H,6-7,9H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPQJWXVCVUCUCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)NC(=O)C2=CN=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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